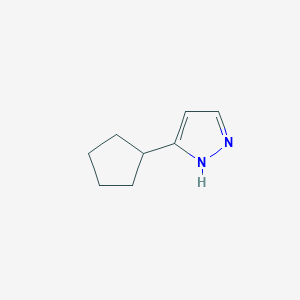

3-cyclopentyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-6-9-10-8/h5-7H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJJREHRTQMDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312476 | |

| Record name | 3-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476629-87-5 | |

| Record name | 3-Cyclopentyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476629-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopentyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 3 Cyclopentyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus (Preferential Position 4)

The pyrazole ring is a π-excessive aromatic heterocycle, making it susceptible to electrophilic attack. Theoretical and experimental studies consistently show that electrophilic substitution reactions on the 1H-pyrazole nucleus occur preferentially at the C-4 position. nih.gov This regioselectivity is attributed to the greater stability of the cationic intermediate (sigma complex) formed upon attack at C-4, compared to the highly unstable intermediates that would result from attack at C-3 or C-5. rrbdavc.org The cyclopentyl group at the C-3 position, being a weak electron-donating alkyl group, further activates the ring towards electrophilic substitution, reinforcing the preference for the C-4 position.

Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and formylation. scribd.com

| Reaction | Reagents | Electrophile | Typical Product with 3-Cyclopentyl-1H-pyrazole |

| Nitration | HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) | 3-Cyclopentyl-4-nitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | Sulfur trioxide (SO₃) | This compound-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺) | This compound-4-carbaldehyde |

| Azo Coupling | Ar-N₂⁺Cl⁻ / Mild Base | Aryldiazonium ion (Ar-N₂⁺) | 3-Cyclopentyl-4-(arylazo)-1H-pyrazole |

Nucleophilic Substitution Reactions and Associated Regioselectivity

In contrast to its reactivity with electrophiles, the electron-rich pyrazole ring is generally resistant to nucleophilic aromatic substitution. encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease its electron density or the use of very strong nucleophiles under harsh conditions. When nucleophilic attacks do occur, they are directed towards the electron-deficient C-3 and C-5 positions. nih.gov

A more common pathway for functionalization via nucleophilic substitution involves the displacement of a leaving group, such as a halogen, from a pre-functionalized pyrazole. For instance, a 5-chloro-pyrazole derivative can react with primary amines, a reaction that may require microwave assistance or copper catalysis depending on the other substituents present on the ring. encyclopedia.pub For this compound, direct nucleophilic attack on the ring is highly unfavorable.

| Reaction Type | Reactivity of Pyrazole Ring | Regioselectivity | Example Condition |

| Direct Nucleophilic Attack | Generally unreactive due to high electron density. | C-3 and C-5 (if activated) | Requires strong electron-withdrawing groups. |

| Nucleophilic Aromatic Substitution (SₙAr) | Possible with a good leaving group (e.g., halogen) present. | Position of the leaving group. | Reaction of a halopyrazole with a nucleophile (e.g., amine, alkoxide). encyclopedia.pub |

Oxidation and Reduction Pathways of the Pyrazole Ring System

The aromaticity of the pyrazole ring system imparts significant stability, making it generally resistant to both oxidation and reduction reactions under mild conditions. encyclopedia.pub

Oxidation: The pyrazole nucleus is stable against common oxidizing agents. It is often the substituents on the ring that undergo oxidation first. For instance, alkyl side chains can be oxidized to carboxylic acids while the heterocyclic ring remains intact. The formation of pyrazoles via the oxidation of their non-aromatic pyrazoline precursors is a common synthetic strategy, which highlights the thermodynamic stability of the aromatic pyrazole product. mdpi.commdpi.com

Reduction: Catalytic hydrogenation of the pyrazole ring can be achieved, though it often requires more forcing conditions than the reduction of simpler alkenes. The reduction typically proceeds in a stepwise manner.

Pyrazole to Pyrazoline: The first hydrogenation step reduces one of the double bonds to yield a dihydropyrazole, known as a pyrazoline.

Pyrazoline to Pyrazolidine (B1218672): Further reduction under more vigorous conditions can saturate the remaining double bond, yielding a fully saturated pyrazolidine ring.

| Transformation | Reagents/Conditions | Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | The pyrazole ring is generally stable; side-chain oxidation may occur. |

| Reduction (Partial) | Catalytic Hydrogenation (e.g., H₂/Pd) | Pyrazoline derivative |

| Reduction (Complete) | High-pressure Catalytic Hydrogenation | Pyrazolidine derivative |

Tautomerism of the 1H-Pyrazole System and its Implications for Reactivity

N-unsubstituted pyrazoles with different substituents at positions 3 and 5 exhibit annular tautomerism, a form of prototropic tautomerism where a proton can reside on either of the two ring nitrogen atoms. nih.gov For this compound, this results in a dynamic equilibrium with its tautomer, 5-cyclopentyl-1H-pyrazole. nih.govresearchgate.net

Tautomeric Equilibrium of this compound

| Tautomer 1 | Tautomer 2 |

| This compound | 5-Cyclopentyl-1H-pyrazole |

The position of this equilibrium can be influenced by several factors, including the phase (solid, liquid, gas), solvent polarity, temperature, and the electronic properties of the substituents. nih.govfu-berlin.de This tautomerism has significant implications for reactivity, particularly in reactions involving the N-H proton, such as N-alkylation or N-acylation. The reaction of this compound with an alkylating agent can lead to a mixture of two isomeric products: the 1,3-disubstituted and the 1,5-disubstituted pyrazole, as the alkylating agent can attack the N-1 of either tautomer present in the equilibrium mixture. The ratio of these products depends on the reaction conditions and the relative stability of the two tautomers.

Detailed Reaction Mechanisms for Key Derivatization and Functionalization Steps

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of derivatization reactions. The electrophilic substitution at C-4 is a cornerstone of pyrazole chemistry.

Mechanism of Electrophilic Nitration:

The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction.

Step 1: Generation of the Electrophile. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Nucleophilic Attack and Formation of the Sigma Complex. The π-system of the pyrazole ring, specifically the electron-rich C-4 position, acts as a nucleophile and attacks the nitronium ion. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized over the ring system.

Step 3: Deprotonation and Restoration of Aromaticity. A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the C-4 position. This collapses the sigma complex, restores the stable aromatic π-system, and yields the final product, 3-cyclopentyl-4-nitro-1H-pyrazole.

This mechanism explains the strong preference for substitution at the C-4 position, as the intermediate sigma complex for C-4 attack is more stable than the intermediates that would be formed from attack at C-3 or C-5. rrbdavc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclopentyl 1h Pyrazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For derivatives of 1H-pyrazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for determining the regiochemistry of substitution.

Application of 1D-NOESY NMR for Regiochemical Determination

The synthesis of 3(5)-substituted pyrazoles can often lead to a mixture of regioisomers. The Nuclear Overhauser Effect (NOE) is a phenomenon that allows for the determination of spatial proximity between nuclei. A 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a targeted method to establish the regiochemistry of substitution on the pyrazole (B372694) ring.

In the case of an N-substituted 3-cyclopentyl-1H-pyrazole analog, irradiation of the N1-substituent's protons would result in an NOE enhancement of the proton on the adjacent C5 carbon of the pyrazole ring, as well as the protons of the cyclopentyl group at the C3 position if they are spatially close. Conversely, if the cyclopentyl group were at the C5 position, a significant NOE would be observed between the N1-substituent and the C5-cyclopentyl protons. For the parent this compound, which exists as a mixture of tautomers, NOE experiments can still provide valuable information about the predominant tautomeric form in a given solvent by observing correlations between the N-H proton and adjacent substituents.

A representative 1D-NOESY experiment on an N-alkylated analog, N-methyl-3-cyclopentyl-1H-pyrazole, would provide clear evidence for the substituent's position. Irradiation of the N-methyl protons would lead to an observable NOE correlation to the H5 proton of the pyrazole ring and potentially to the methine proton of the cyclopentyl group, confirming the 3-substitution pattern.

Utilization of 2D NMR Techniques (HSQC, HMBC) for Unambiguous Carbon Signal Assignment

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all carbon signals, including quaternary carbons. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to three bonds. researchgate.net

For this compound, an HSQC spectrum would allow for the direct assignment of the protonated carbons: C4 of the pyrazole ring and all carbons of the cyclopentyl group. The HMBC spectrum is crucial for assigning the quaternary carbons, C3 and C5. The H4 proton would show a correlation to both C3 and C5, while the protons on the cyclopentyl group, particularly the methine proton, would show a strong correlation to C3, confirming the attachment point. Furthermore, the H5 proton would show correlations to C3 and C4. These long-range correlations provide a complete connectivity map of the molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Chemical shifts (δ) are reported in ppm and are hypothetical values based on known data for similar structures.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations from ¹H |

|---|---|---|---|

| 3 | 155.0 | - | H4, H5, CH (cyclopentyl) |

| 4 | 104.0 | 6.2 (d) | C3, C5 |

| 5 | 138.0 | 7.5 (d) | C3, C4 |

| Cyclopentyl-CH | 36.0 | 3.1 (m) | C3, Cyclopentyl-CH₂ |

| Cyclopentyl-CH₂ | 26.0 | 1.6-2.0 (m) | C3, Cyclopentyl-CH, other Cyclopentyl-CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound and assessing its purity. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula with a high degree of confidence. For this compound (C₈H₁₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed structure.

The fragmentation pattern observed in the mass spectrum can also offer structural information. Pyrazole rings are known to undergo characteristic fragmentation, often involving the loss of HCN or N₂. The presence of the cyclopentyl group would lead to additional fragmentation pathways, such as the loss of cyclopentyl radical or fragmentation within the cyclopentyl ring itself.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 137.1073 |

| [M+Na]⁺ | 159.0892 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic cyclopentyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations within the pyrazole ring give rise to absorptions in the 1400-1600 cm⁻¹ region. derpharmachemica.com Ring deformation vibrations of the pyrazole core are also expected at lower wavenumbers. derpharmachemica.com

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3300 (broad) | N-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of pyrazole and its derivatives is characterized by electronic transitions within the aromatic ring. Pyrazoles typically exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* transitions. For this compound, one would expect to observe absorption maxima (λ_max) in the range of 210-230 nm. The position and intensity of these bands can be influenced by the solvent polarity. nih.gov

Table 5: Expected UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Type of Transition |

|---|---|---|

| Ethanol (B145695) | ~220 | π → π* |

Computational Chemistry and Theoretical Investigations of 3 Cyclopentyl 1h Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.comeurasianjournals.com For 3-cyclopentyl-1H-pyrazole, DFT calculations, often using functionals like B3LYP, are employed to determine its most stable three-dimensional geometry and to analyze its electronic properties. researchgate.nettandfonline.com

Molecular Docking and Ligand-Target Interaction Modeling for Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. researchgate.netrjptonline.org This method is instrumental in drug discovery for screening potential inhibitors. researchgate.netijpbs.com For this compound, docking simulations would be performed using software like AutoDock to evaluate its binding affinity and mode of interaction with various biological targets. researchgate.netijpbs.com

While specific targets for this compound are not extensively defined, studies on similar pyrazole (B372694) derivatives have shown their potential to inhibit enzymes like kinases and cyclooxygenase-2 (COX-2). researchgate.netmdpi.com A typical docking study would involve placing the this compound molecule into the active site of a target protein. The simulation calculates the binding energy, with lower values suggesting a more favorable interaction. ijpsr.com The analysis would also detail the specific interactions, such as hydrogen bonds involving the pyrazole nitrogen atoms and hydrophobic interactions from the cyclopentyl ring, which stabilize the ligand-target complex. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of the Cyclopentyl Moiety

The cyclopentyl group attached to the pyrazole ring is not rigid and can adopt several low-energy conformations, such as the "envelope" and "twist" forms. Conformational analysis is essential to understand the flexibility of this moiety, which can significantly influence how the molecule fits into a protein's binding site.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com An MD simulation of this compound would model the movements of its atoms, showing the puckering of the cyclopentyl ring and its rotation relative to the pyrazole ring. eurasianjournals.com When combined with a target protein, MD simulations can assess the stability of the docked pose, revealing how the ligand and protein adjust to each other over a period, typically nanoseconds. mdpi.comnih.govresearchgate.net This provides a more realistic view of the binding stability than static docking alone. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for chemical structure verification. mdpi.comrsc.org Theoretical ¹H and ¹³C NMR spectra for this compound can be calculated using DFT methods (like the GIAO method) or machine learning-based predictors. rsc.org These predictions are valuable for confirming the identity of a synthesized compound by comparing the theoretical data with experimental results. nih.govyoutube.com

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on computational models.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~150-155 |

| C4 | ~6.2-6.4 | ~103-107 |

| C5 | ~7.4-7.6 | ~138-142 |

| C1' (CH) | ~3.0-3.3 | ~36-40 |

| C2'/C5' (CH₂) | ~1.9-2.1 | ~32-35 |

| C3'/C4' (CH₂) | ~1.6-1.8 | ~25-28 |

In Silico Physicochemical Property Prediction and Analysis

In silico tools are widely used to predict the physicochemical properties of a molecule, which are crucial for assessing its potential as a drug candidate (a concept often called "drug-likeness"). mdpi.comnih.gov Properties related to absorption, distribution, metabolism, and excretion (ADME) can be estimated using various computational models. For this compound, these predictions help evaluate its oral bioavailability and general suitability for further development. uni.lu

One of the most common frameworks for evaluating drug-likeness is Lipinski's Rule of Five. The table below summarizes the predicted physicochemical properties for this compound.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂ | N/A |

| Molecular Weight | 136.19 g/mol | ≤ 500 |

| XlogP (Lipophilicity) | 1.9 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 1 | ≤ 10 |

| Rotatable Bonds | 1 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 28.8 Ų | ≤ 140 Ų |

Data sourced from public chemical databases and predictive models. uni.lu

The predicted properties for this compound fall well within the guidelines of Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.

Structure Activity Relationship Sar Studies of 3 Cyclopentyl 1h Pyrazole Derivatives

Influence of the Cyclopentyl Substituent on Derivative Biological Activity Profiles

The cyclopentyl group at the C3 position of the pyrazole (B372694) ring plays a significant role in defining the biological activity profile of these derivatives, primarily through steric and lipophilic interactions within the target's binding site. Its size, shape, and conformational flexibility are critical determinants of binding affinity and selectivity.

In the context of kinase inhibition, the bulk and lipophilicity of the C3 substituent are pivotal. For instance, in studies of cyclin-dependent kinase (CDK) inhibitors, variations in the size of the cycloalkyl group at this position have shown a direct impact on potency. While smaller cycloalkyl groups like cyclopropyl (B3062369) and cyclobutyl have been explored, the cyclopentyl moiety offers a distinct balance of size and hydrophobicity. nih.gov Research on a series of pyrazole-based kinase inhibitors revealed that a cyclobutyl group at the C3/C5 position was more optimal for activity than a cyclopentyl group, suggesting that even subtle changes in the size of the cycloalkyl ring can significantly affect biological activity. nih.gov This highlights the sensitivity of the kinase ATP-binding pocket to the steric bulk of the substituent. The cyclopentyl group, being larger than cyclobutyl, may introduce steric hindrance that prevents optimal binding in some targets, while in others, it might provide favorable van der Waals interactions.

| Compound | C3-Substituent | Kinase IC50 (nM) |

|---|---|---|

| 1a | Cyclopropyl | 50 |

| 1b | Cyclobutyl | 25 |

| 1c | Cyclopentyl | 75 |

| 1d | Cyclohexyl | 150 |

Systematic Exploration of Substituent Effects at Different Pyrazole Ring Positions (e.g., R1, R2, R3, R4)

Systematic modifications at other positions of the 3-cyclopentyl-1H-pyrazole core (N1, C4, and C5) have been instrumental in optimizing the biological activity of these derivatives.

N1-Position: The substituent at the N1 position of the pyrazole ring is often directed towards the solvent-exposed region of a binding pocket and can be modified to improve potency, selectivity, and pharmacokinetic properties. In many kinase inhibitors, a substituted aryl or heteroaryl ring at the N1 position is crucial for activity. For example, in a series of pyrazole-based MALT1 protease inhibitors, a 4-chlorophenyl group at the N1 position was found to be important for potency. sci-hub.se The nature of the substituent on this aryl ring can modulate electronic properties and provide additional interaction points. Electron-withdrawing groups can influence the pKa of the pyrazole ring, while bulkier groups can provide further steric interactions. nih.govfrontiersin.org

C5-Position: The C5 position offers another avenue for structural modification. In many diarylpyrazole series, a substituted phenyl ring at the C5 position is a common feature. The substituents on this phenyl ring can significantly impact activity. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5 position was found to be a structural requirement for potent activity. nih.gov The electronic nature and size of the substituent at this position can fine-tune the interaction with the target.

| Compound | R1-Substituent | R4-Substituent | R5-Substituent | IC50 (nM) |

|---|---|---|---|---|

| 2a | Phenyl | H | H | 500 |

| 2b | 4-Chlorophenyl | H | H | 150 |

| 2c | 4-Chlorophenyl | CH3 | H | 80 |

| 2d | 4-Chlorophenyl | CH3 | 4-Methoxyphenyl | 30 |

Impact of Linker Length and Flexibility on Molecular Recognition and Interaction

In many drug design strategies, the this compound scaffold is connected to another pharmacophore via a linker. The length, rigidity, and chemical nature of this linker are critical for optimal molecular recognition and interaction with the biological target.

The linker's primary role is to position the two pharmacophores in the correct orientation to simultaneously bind to their respective sub-pockets within the target protein. A linker that is too short may prevent the molecule from adopting the required conformation, while a linker that is too long may lead to an entropic penalty upon binding, reducing affinity.

The flexibility of the linker is another crucial parameter. A rigid linker can pre-organize the molecule in a bioactive conformation, which can be energetically favorable for binding. However, a rigid linker may also introduce strain if the optimal binding geometry is not perfectly matched. Conversely, a flexible linker can allow the molecule to adapt to the binding site, but this flexibility can come at the cost of reduced binding affinity due to the entropic penalty. nih.gov

In the development of kinase inhibitors, linkers are often composed of amide, ether, or short alkyl chains. For example, in a series of 3-amino-1H-pyrazole-based kinase inhibitors, different linkers were explored to connect the pyrazole core to a pyrimidine (B1678525) moiety. The nature of the linker was found to significantly influence the selectivity profile of the inhibitors. nih.gov

| Compound | Linker | Length (atoms) | Flexibility | Binding Affinity (Kd, nM) |

|---|---|---|---|---|

| 3a | -CH2- | 1 | Flexible | 120 |

| 3b | -CH2-CH2- | 2 | Flexible | 50 |

| 3c | -O-CH2- | 2 | Semi-flexible | 75 |

| 3d | -C≡C- | 2 | Rigid | 200 |

Correlation between Substituent Lipophilicity and In Vitro Efficacy

The lipophilicity of substituents on the this compound ring is a key determinant of in vitro efficacy. Lipophilicity, often expressed as logP or logD, influences a compound's ability to cross cell membranes and reach its intracellular target. It also plays a role in the binding affinity to the target protein, as hydrophobic interactions are often a major driving force for ligand-protein binding.

Generally, increasing the lipophilicity of a molecule can lead to enhanced potency, up to a certain point. This is because many binding pockets have hydrophobic regions that can favorably interact with nonpolar substituents. However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased plasma protein binding, and higher rates of metabolic degradation. nih.govmdpi.com

SAR studies on various pyrazole derivatives have shown that there is often a parabolic relationship between lipophilicity and biological activity. This means that there is an optimal range of lipophilicity for maximum efficacy. For example, in a series of MALT1 protease inhibitors, the lipophilic efficiency (LipE), which relates potency to lipophilicity, was used as a metric to guide the optimization of lead compounds. sci-hub.se The goal is to increase potency without disproportionately increasing lipophilicity.

| Compound | Substituent (R) | clogP of Substituent | In Vitro IC50 (nM) |

|---|---|---|---|

| 4a | -H | 0.00 | 1000 |

| 4b | -CH3 | 0.56 | 500 |

| 4c | -Cl | 0.71 | 250 |

| 4d | -CF3 | 0.88 | 100 |

| 4e | -OCH3 | -0.02 | 750 |

Regiochemical Considerations in SAR Optimization

The regiochemistry of substitution on the pyrazole ring is a critical aspect of SAR optimization. The relative positions of substituents can dramatically alter the molecule's shape, electronic properties, and ability to interact with the target. For unsymmetrically substituted pyrazoles, different regioisomers can exhibit vastly different biological activities.

A key consideration is the comparison between 3-substituted and 5-substituted pyrazole derivatives. Due to the tautomeric nature of the pyrazole ring, the synthesis of unsymmetrically substituted pyrazoles can often lead to a mixture of regioisomers. nih.govmdpi.comnih.gov The development of regioselective synthetic methods is therefore crucial for systematic SAR studies. mdpi.comnih.govmdpi.com

In many cases, one regioisomer is significantly more active than the other. For example, in a study of inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, isomeric 3-hydroxy- and 5-hydroxy-N-aryl-1H-pyrazole-4-carboxylates were synthesized and evaluated, showing that the biological activity was dependent on the position of the hydroxyl group. mdpi.com The different spatial arrangement of the substituents in the 3- and 5-positions leads to distinct interactions with the amino acid residues in the binding site.

Furthermore, the regiochemistry of substitution on aryl rings attached to the pyrazole core can also have a profound effect on activity. For instance, ortho, meta, and para substitutions on a phenyl ring can lead to different biological outcomes due to steric and electronic effects. frontiersin.org

| Compound | Isomer | Target Activity (% Inhibition at 10 µM) |

|---|---|---|

| 5a | 3-Cyclopentyl-5-phenyl-1H-pyrazole | 85 |

| 5b | 5-Cyclopentyl-3-phenyl-1H-pyrazole | 20 |

| 5c | 1-(4-Chlorophenyl)-3-cyclopentyl-1H-pyrazole | 92 |

| 5d | 1-(2-Chlorophenyl)-3-cyclopentyl-1H-pyrazole | 45 |

Applications of 3 Cyclopentyl 1h Pyrazole in Advanced Chemical Research

Utilization as Building Blocks in Complex Heterocyclic Compound Synthesis

The chemical versatility of 3-cyclopentyl-1H-pyrazole, particularly its functionalized form, 3-cyclopentyl-1H-pyrazol-5-amine, makes it a valuable precursor in heterocyclic synthesis. The presence of a nucleophilic amino group and the adjacent ring nitrogen atom allows for cyclocondensation reactions with various electrophilic reagents, leading to the formation of fused bicyclic systems.

A prominent application of this compound derivatives is in the construction of pyrazolo[1,5-a]pyrimidines. The synthesis is typically achieved through the reaction of 3-substituted-5-amino-1H-pyrazoles, such as 3-cyclopentyl-1H-pyrazol-5-amine, with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govrhhz.net This cyclocondensation reaction is a well-established and efficient method for creating the fused pyrazole-pyrimidine core structure. nih.gov

For instance, the reaction of a 3-substituted-5-aminopyrazole with a β-ketoester like ethyl acetoacetate (B1235776) proceeds via initial condensation, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazolo[1,5-a]pyrimidin-7-one. The regioselectivity of the reaction is governed by the differential reactivity of the carbonyl groups in the β-dicarbonyl compound and the nucleophilic centers of the aminopyrazole. rhhz.net Similarly, reacting the aminopyrazole with cyclic β-dicarbonyl compounds, such as 2-acetylcyclopentanone, can lead to the formation of more complex, fused-ring systems like cyclopentapyrazolo[1,5-a]pyrimidines. rhhz.net These synthetic strategies offer robust pathways to a diverse range of fused pyrazole (B372694) systems built upon the this compound scaffold.

Another significant synthetic application involves the creation of pyrazole-hybrid molecules, where the pyrazole ring is conjugated with other pharmacologically relevant scaffolds. A key example is the synthesis of pyrazole-oxindole hybrids. This is generally accomplished through a Knoevenagel condensation reaction between a pyrazole-4-carbaldehyde and an indolin-2-one (oxindole). nih.gov

To prepare a hybrid system incorporating the 3-cyclopentyl moiety, the required intermediate is a this compound-4-carbaldehyde. Such aldehydes can be synthesized via methods like the Vilsmeier-Haack reaction on appropriate pyrazole precursors. nih.gov The subsequent condensation with an oxindole, typically catalyzed by a base like piperidine, results in the formation of a methylene-bridged pyrazole-oxindole conjugate. nih.gov The existence of intermediates such as 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde confirms the feasibility of this synthetic route for producing these specific hybrid molecules. biosynth.com

Biological Target Identification and In Vitro Modulatory Effects

Derivatives synthesized from the this compound scaffold, particularly pyrazolo[1,5-a]pyrimidines, have been the subject of extensive biological investigation. These compounds have demonstrated a wide array of in vitro activities against various pathogens and have been studied for their potential in treating diseases like malaria, trypanosomiasis, cancer, and inflammatory conditions.

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a recognized scaffold in the search for new antimalarial agents. Numerous studies have demonstrated the in vitro efficacy of these compounds against chloroquine-resistant strains of Plasmodium falciparum. nih.govmdpi.com The biological activity is highly dependent on the nature and position of substituents on the fused ring system.

Research has shown that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring can significantly enhance antiplasmodial potency. For example, derivatives with a trifluoromethyl group at the 2- or 5-position have shown increased activity. nih.gov In one study, a series of 7-arylaminopyrazolo[1,5-a]pyrimidines were evaluated against the W2 chloroquine-resistant P. falciparum clone, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of the parasite's dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, a key target in antimalarial drug development. mdpi.com While specific data for a 3-cyclopentyl derivative was not detailed in the reviewed literature, the consistent activity of related 3-alkyl and 3-aryl substituted analogs underscores the therapeutic potential of this class of compounds.

Table 1: In Vitro Antimalarial Activity of Representative Pyrazolo[1,5-a]pyrimidine Analogs

| Compound Analogue | Substituents | P. falciparum Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analogue 1 | R¹=CF₃, R²=CH₃, 7-(β-naphthylamine) | W2 (CQ-resistant) | 1.2 | nih.gov |

| Analogue 2 | R¹=CH₃, R²=CH₃, 7-(β-naphthylamine) | W2 (CQ-resistant) | 5.1 | nih.gov |

| Analogue 3 | R¹=CH₃, R²=CF₃, 7-(β-naphthylamine) | W2 (CQ-resistant) | 0.16 (as PfDHODH inhibitor) | nih.gov |

This table presents data for analogues to illustrate the activity of the core scaffold. R¹ and R² refer to substituents at positions 2 and 5, respectively.

The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its potential against kinetoplastid parasites, including Trypanosoma brucei, the causative agent of African trypanosomiasis. A 2023 study explored a series of 5-phenylpyrazolopyrimidinone analogs for their activity against T. b. brucei. acs.org The research found that attaching aromatic rings directly to the pyrazolopyrimidinone (B8486647) core significantly improved antiparasitic activity compared to aliphatic or benzyl (B1604629) substituents. acs.org

For example, compound 15 (5-phenyl-3-isopropyl) was 125 times more potent than the benzyl-substituted parent compound, demonstrating an IC₅₀ of 0.08 µM against T. b. brucei. acs.org This highlights the critical influence of the substituent at the 5-position. Although this study focused on pyrazolo[4,3-d]pyrimidinones and not the [1,5-a] isomers, it establishes the broader pyrazolopyrimidine class as a promising starting point for developing new antitrypanosomal agents. acs.org Other studies have also confirmed the potential of pyrazolo[1,5-a]pyrimidines against trypanosomes, though specific data for 3-cyclopentyl derivatives is not yet widely available. researchgate.net

Table 2: In Vitro Antitrypanosomal Activity of Representative Pyrazolopyrimidinone Analogs

| Compound Analogue | Substituents (R¹) | T. b. brucei Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analogue 15 | Phenyl | Lister 427 | 0.08 | acs.org |

| Analogue 16 | 4-Fluorophenyl | Lister 427 | 0.10 | acs.org |

| Analogue 1 (Parent) | Benzyl | Lister 427 | 10.0 | acs.org |

| Analogue 12 | Cyclopentyl | Lister 427 | >20 | acs.org |

This table presents data for 5-substituted pyrazolo[4,3-d]pyrimidinone analogues to illustrate the activity of a related scaffold.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in oncology and inflammation research, largely due to its ability to function as a "hinge-binding" motif for various protein kinases. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and chronic inflammatory diseases.

In cancer research, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of several key kinases, including Tropomyosin Receptor Kinases (Trks), Pim-1 kinase, and Phosphoinositide 3-kinases (PI3Ks). mdpi.comnih.govmdpi.com For example, a series of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines showed nanomolar inhibitory activity against Pim-1, a kinase implicated in cell survival and proliferation. nih.gov Another study demonstrated that certain derivatives exhibit significant antitumor activity against colorectal (HCT116) and prostate (PC-3) cancer cell lines. rhhz.net The anticancer potential is often linked to the specific substitution patterns on the pyrimidine (B1678525) ring, which modulate the compound's affinity and selectivity for target kinases. nih.govmdpi.com

In the context of inflammation, pyrazolo[1,5-a]quinazoline derivatives (a related fused system) were found to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB), a key transcription factor in the inflammatory response. mdpi.comnih.gov The mechanism was linked to the inhibition of mitogen-activated protein kinases (MAPKs) such as JNK3. mdpi.com The broad anti-inflammatory and anticancer activities associated with the pyrazolo[1,5-a]pyrimidine core make derivatives of this compound highly valuable for further investigation in these therapeutic areas.

Table 3: In Vitro Anticancer Activity of Representative Pyrazolo[1,5-a]pyrimidine Analogs

| Compound Analogue | Substituents | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Compound 7d | 3-carboxamide, 5-methyl, 7-(2-chlorophenyl)amino | HCT-116 (Colon) | % Viability | 25.1 | rhhz.net |

| Compound 11a | 3-carboxamide, 5-methyl, 7-(4-methoxyphenyl)amino | PC-3 (Prostate) | % Viability | 29.2 | rhhz.net |

| Compound 9a | 3-phenyl, 5-(trans-4-hydroxycyclohexyl)amino | Pim-1 Kinase | IC₅₀ | 21 nM | nih.gov |

| CPL302253 | Indol-4-yl-pyrazolo[1,5-a]pyrimidine derivative | PI3Kδ Kinase | IC₅₀ | 2.8 nM | mdpi.com |

This table presents data for analogues to illustrate the anticancer and enzyme inhibitory activity of the core scaffold.

Kinase Inhibition Studies (e.g., Bruton Tyrosine Kinase (BTK) Inhibition)

The pyrazole core is a key pharmacophore in the design of kinase inhibitors, a class of molecules that can block the action of protein kinases. Bruton's tyrosine kinase (BTK) is a non-receptor Tec family tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. mdpi.comacs.orgnih.gov The development of BTK inhibitors has been a significant area of focus in medicinal chemistry. nih.gov

Derivatives of the pyrazole nucleus are integral to the structure of many BTK inhibitors. For instance, CGI-1746 is a reversible BTK inhibitor characterized by a pyrazine (B50134) core that demonstrates potent BTK inhibition with an IC₅₀ of 1.9 nM. mdpi.com While research on this compound itself as a direct BTK inhibitor is specific, the broader class of pyrazole-containing compounds has been extensively explored. For example, the development of GDC-0853, a potent and selective noncovalent BTK inhibitor, highlights the strategic use of heterocyclic scaffolds to achieve high selectivity. acs.org When tested at a 1 µM concentration against a large panel of human kinases, GDC-0853 was found to be highly selective for BTK, inhibiting only 3 out of 286 off-target kinases. acs.org

The general strategy involves designing pyrazole derivatives that can fit into the ATP-binding pocket of the kinase, leading to inhibition of its activity. nih.govresearchgate.net The cyclopentyl group in this compound can be explored for its potential to occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.

Table 1: Examples of Approved and Investigational BTK Inhibitors

| Compound | Type | FDA Approval Status (as of early 2020s) | Target |

| Ibrutinib | Irreversible | Approved | BTK |

| Acalabrutinib | Irreversible | Approved | BTK |

| Zanubrutinib | Irreversible | Approved | BTK |

| CGI-1746 | Reversible | Investigational | BTK |

| GDC-0853 | Noncovalent | Investigational | BTK |

In Vitro Enzyme and Receptor Binding Profiling

Beyond kinase inhibition, pyrazole derivatives are subjected to extensive in vitro screening to determine their broader biological activity profile. This involves testing against a panel of different enzymes and receptors to understand their selectivity and potential off-target effects.

Studies on various pyrazole derivatives have demonstrated a wide range of enzymatic inhibition. For example, certain pyrazole-carboxamide and pyrazole-triazole derivatives have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, with IC₅₀ values comparable to the standard drug Acarbose. nih.gov Other research has focused on designing pyrazole-fused benzimidazoles as potential inhibitors of Pancreatic Lipase (PL), an enzyme crucial for fat digestion. europeanreview.org

The binding affinity of these compounds is assessed through various biochemical assays. The results, typically expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), provide a quantitative measure of the compound's potency. The cyclopentyl substituent on the pyrazole ring can influence these interactions by modifying the compound's lipophilicity and steric profile, which in turn affects how it fits into the binding sites of different enzymes and receptors.

Table 2: In Vitro Enzymatic Inhibition by Selected Pyrazole Derivatives

| Pyrazole Derivative | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |

| Pyz-1 | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.57 |

| Pyz-2 | α-amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.57 |

| Pyz-1 | Xanthine Oxidase | 24.32 ± 0.78 | N/A | N/A |

| Pyz-2 | Xanthine Oxidase | 10.75 ± 0.54 | N/A | N/A |

Data adapted from studies on specific pyrazole derivatives, Pyz-1 and Pyz-2. nih.gov

Applications in Materials Science and Coordination Chemistry

Design of Ligands for Metal Complexes

The pyrazole ring is an excellent ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms. researchgate.net These nitrogen atoms can coordinate with a wide variety of metal ions to form stable metal complexes. researchgate.net Pyrazole-based ligands can act as neutral monodentate or as mono-anionic bridging ligands, leading to the formation of diverse structures from simple mononuclear complexes to complex polynuclear clusters and coordination polymers. researchgate.netnih.govnih.gov

For instance, sterically hindered pyrazoles like 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole have been used to synthesize novel metal-organic architectures, including trimeric and tetrameric gold clusters and mixed-metal compounds. nih.gov The substituent at the 3-position of the pyrazole ring, such as the cyclopentyl group in this compound, can significantly influence the steric and electronic properties of the resulting metal complex. This can affect the complex's geometry, stability, and reactivity, making it possible to tune these properties for specific applications in catalysis, magnetism, or materials science.

Development of Functional Organic Materials with Specific Optical Properties (e.g., Dyes, Fluorescent Compounds)

The conjugated π-electron system of the pyrazole ring makes it a useful component in the design of functional organic materials with interesting optical properties. ias.ac.in Pyrazole derivatives have been incorporated into polymers and small molecules to create materials for applications in electrophotography, sensors, and as fluorescent probes. ias.ac.in

Research into C-acylated pyrazoles has explored their linear and nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics. researchgate.net The photoluminescence behavior of pyrazole-containing polymers has been studied, demonstrating their potential as chemical sensors. For example, certain pyrazole-based polymeric structures exhibit high sensitivity to specific anions, such as acetate, which can be detected through changes in their UV-visible and fluorescence spectra. ias.ac.in The cyclopentyl group, while not directly part of the conjugated system, can influence the solid-state packing and morphology of these materials, which in turn can affect their bulk optical properties.

Analytical Method Development for Pyrazole Derivatives

Optimization of Chromatographic Separation Techniques (e.g., HPLC, UPLC)

The analysis and purification of pyrazole derivatives heavily rely on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). nih.gov The development of robust and efficient separation methods is crucial for quality control in synthesis, pharmacokinetic studies, and impurity profiling.

Method optimization involves adjusting several parameters to achieve the desired resolution, selectivity, and analysis time. libretexts.org Key parameters include the choice of stationary phase (e.g., C8 or C18), the composition of the mobile phase (e.g., the ratio of organic solvents like acetonitrile (B52724) or methanol (B129727) to an aqueous buffer), the pH of the mobile phase, and the column temperature. researchgate.netijcpa.inresearchgate.net For chiral pyrazole derivatives, enantioselective separation is often necessary, which is achieved using chiral stationary phases (CSPs) like polysaccharide-based columns. nih.govchromatographyonline.comacs.org

For example, a reverse-phase HPLC method for a pyrazoline derivative was developed using a C18 column with a mobile phase of 0.1% trifluoroacetic acid and methanol (20:80) at a flow rate of 1.0 mL/min. ijcpa.in In another study, comparing HPLC and UPLC for the analysis of aripiprazole, the UPLC method offered significantly faster analysis times due to the use of smaller particle size columns (1.7 µm vs 5 µm for HPLC). nih.gov These principles are directly applicable to the development of analytical methods for this compound and its derivatives.

Table 3: Comparison of HPLC and UPLC Method Parameters for Aripiprazole Analysis

| Parameter | HPLC | UPLC |

| Column | Reversed-phase C8 (250×4.0 mm, 5 µm) | Reversed-phase C8 (50×2.1mm, 1.7 µm) |

| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v) | Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.250 mL/min |

| Detection | 240 nm | 240 nm |

Data adapted from a comparative validation study. nih.gov

Future Directions and Emerging Research Avenues for 3 Cyclopentyl 1h Pyrazole Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with a continuous drive towards methodologies that are not only high-yielding but also environmentally benign. tandfonline.comrsc.org For 3-cyclopentyl-1H-pyrazole, future synthetic strategies will likely focus on improving atom economy, reducing waste, and simplifying purification processes.

One promising avenue is the advancement of one-pot, multi-component reactions . These reactions, which combine multiple reactants in a single vessel to form the final product, are inherently more efficient and generate less waste compared to traditional multi-step syntheses. nih.gov The development of novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, will be crucial in facilitating these complex transformations.

Furthermore, the principles of green chemistry are expected to play a more significant role in the synthesis of this compound and its analogs. nih.govresearchgate.net This includes the use of greener solvents, such as water or bio-renewable solvents, and energy-efficient reaction conditions, like microwave or ultrasonic irradiation. rsc.org The application of heterogeneous catalysts, which can be easily recovered and reused, will also contribute to more sustainable synthetic processes. nih.gov

| Synthetic Strategy | Key Advantages |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures nih.gov |

| Green Catalysis | Use of non-toxic and reusable catalysts, milder reaction conditions nih.gov |

| Alternative Energy Sources | Faster reaction times, reduced energy consumption (e.g., microwave, ultrasound) rsc.org |

| Bio-renewable Solvents | Reduced environmental impact, improved safety researchgate.net |

Investigation of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.goveurasianjournals.commdpi.comnih.gov For this compound, a key future direction is the systematic exploration of its potential to interact with a broader range of biological targets.

High-throughput screening (HTS) of this compound and its derivatives against diverse panels of enzymes and receptors will be instrumental in identifying novel biological activities. This could unveil therapeutic applications in areas that have not yet been explored for this particular scaffold. The unique steric and electronic properties conferred by the cyclopentyl group may lead to unexpected selectivities and potencies for new targets.

Beyond identifying new targets, elucidating the novel mechanisms of action will be a critical area of research. For instance, while some pyrazoles are known to inhibit enzymes like cyclooxygenase (COX), others may exert their effects through modulation of signaling pathways, protein-protein interactions, or epigenetic mechanisms. researchgate.net Detailed mechanistic studies, employing techniques such as proteomics, genomics, and cellular imaging, will be necessary to understand how this compound derivatives function at a molecular level. This deeper understanding will be crucial for the development of next-generation therapeutics with improved efficacy and reduced side effects.

Exploration of Advanced Applications in Nanoscience and Catalysis

The versatility of the pyrazole ring extends beyond medicine into the realms of materials science and catalysis. benthamdirect.com Future research on this compound is expected to explore its potential in these advanced applications.

In nanoscience , pyrazole derivatives can be used to functionalize nanoparticles, imparting specific chemical and biological properties. eurasianjournals.com For example, this compound could be incorporated into cationic nanoparticles to enhance their antibacterial activity. eurasianjournals.com The pyrazole moiety can act as a versatile linker for attaching other functional molecules to the nanoparticle surface, opening up possibilities for targeted drug delivery systems, diagnostic probes, and advanced imaging agents.

In the field of catalysis , pyrazoles are highly effective ligands for a variety of metal catalysts. nih.govbenthamdirect.com The nitrogen atoms of the pyrazole ring can coordinate with metal ions, and the substituents on the ring, such as the cyclopentyl group, can be used to fine-tune the steric and electronic properties of the resulting catalyst. nih.gov This allows for the development of highly selective and efficient catalysts for a range of organic transformations, including oxidation reactions, polymerizations, and carbon-carbon bond-forming reactions. rsc.orgnih.gov The exploration of this compound as a ligand in novel catalytic systems could lead to breakthroughs in synthetic chemistry.

| Application Area | Potential Role of this compound |

| Nanoscience | Surface functionalization of nanoparticles, targeted drug delivery, bio-imaging eurasianjournals.com |

| Catalysis | Ligand for metal catalysts, tuning of catalytic activity and selectivity nih.govnih.govbenthamdirect.com |

| Materials Science | Building block for functional polymers and organic materials benthamdirect.com |

Integration of Artificial Intelligence and Machine Learning in Rational Design of Pyrazole Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials design. nih.govpremierscience.com For this compound, these computational tools offer a powerful approach to the rational design of new analogs with optimized properties. nih.gov

In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this compound will interact with specific biological targets. nih.govnih.gov This allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for synthesis and experimental testing. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms. researchgate.netnih.gov These models can identify the key structural features of pyrazole derivatives that are responsible for their biological activity. This knowledge can then be used to design new analogs of this compound with enhanced potency and improved pharmacokinetic profiles. AI can also be employed in de novo drug design, where algorithms generate entirely new molecular structures that are predicted to be active against a particular target. nih.gov This approach has the potential to rapidly identify novel and highly effective therapeutic agents based on the this compound scaffold.

| Computational Approach | Application in Pyrazole Analog Design |

| Molecular Docking | Prediction of binding modes and affinities to biological targets nih.govnih.gov |

| Molecular Dynamics Simulations | Evaluation of the stability of ligand-protein complexes nih.gov |

| QSAR Modeling | Identification of key structural features for biological activity researchgate.netnih.gov |

| De Novo Design | Generation of novel molecular structures with desired properties nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-cyclopentyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of cyclopentyl hydrazines with β-keto esters or via palladium-catalyzed cross-coupling to introduce the cyclopentyl group. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometry of reactants. Microwave-assisted synthesis can reduce reaction time and improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity.

Q. How can X-ray crystallography determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structures are solved using direct methods in OLEX2 . Mercury CSD visualizes packing motifs and hydrogen-bonding networks. Key parameters include bond lengths (C–N: ~1.34 Å, C–C: ~1.48 Å) and dihedral angles between the pyrazole and cyclopentyl rings.

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl₃) identifies protons on the pyrazole (δ 7.5–8.2 ppm) and cyclopentyl groups (δ 1.5–2.5 ppm). C NMR confirms sp² carbons (pyrazole ring: ~140–150 ppm) and sp³ carbons (cyclopentyl: ~25–35 ppm).

- IR : Stretching frequencies for N–H (~3200 cm⁻¹) and C–N (~1600 cm⁻¹) confirm pyrazole tautomerism.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) study the electronic properties of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) model electron density, HOMO-LUMO gaps, and electrostatic potentials. The Colle-Salvetti correlation-energy formula improves accuracy for π-conjugated systems. Key parameters include:

- HOMO-LUMO Gap : Reflects reactivity (narrow gaps suggest higher electrophilicity).

- Mulliken Charges : Identify nucleophilic/electrophilic sites on the pyrazole ring.

- Solvent Effects : PCM models (e.g., ethanol) adjust for dielectric environments. Software: Gaussian 16 or ORCA.

Q. What methodologies analyze the puckering conformation of the cyclopentyl ring in this compound?

- Methodological Answer : Cremer-Pople puckering parameters quantify ring non-planarity. For cyclopentyl:

- Amplitude (q₂) : Measures deviation from planarity (typical range: 0.4–0.6 Å).

- Phase Angle (φ) : Distinguishes envelope (φ ≈ 0°) vs. twist (φ ≈ 180°) conformers.

Software (Mercury CSD ) calculates these from crystallographic data. Dynamic NMR can track conformational exchange in solution (ΔG‡ ~50–70 kJ/mol).

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

- Methodological Answer : Systematic validation is critical:

- Benchmarking : Compare DFT geometries with SCXRD bond lengths/angles (RMSD < 0.05 Å).

- Thermodynamic Stability : Calculate Gibbs free energy differences between tautomers (e.g., 1H vs. 2H-pyrazole) and compare with NMR equilibrium ratios.

- Error Analysis : Identify approximations (e.g., basis set limitations, solvent models) using tools like Good Practices for Contradiction Analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.